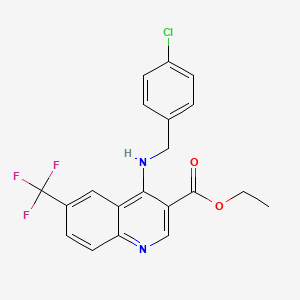
Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinoline derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and it often enhances the biological activity of the compound .
Molecular Structure Analysis
The compound contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. It also has a trifluoromethyl group attached to the quinoline ring, and a 4-chlorobenzyl group attached via an amide linkage .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide linkage could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might enhance its ability to cross biological membranes .作用機序
The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This inhibition leads to the modulation of various signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including MAPK, ERK, and JNK. This inhibition has been linked to the suppression of tumor growth and the induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments is its specificity for protein kinases. It has been found to be highly selective for certain kinases, which allows for the study of specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow for the study of specific signaling pathways and the development of targeted therapies for certain diseases. Another area of interest is the study of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.
合成法
The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate involves the reaction of 4-chlorobenzylamine with ethyl 6-amino-3-(trifluoromethyl)quinoline-4-carboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a vital role in cell signaling and regulation.
特性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c1-2-28-19(27)16-11-25-17-8-5-13(20(22,23)24)9-15(17)18(16)26-10-12-3-6-14(21)7-4-12/h3-9,11H,2,10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMAPBIMLBXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

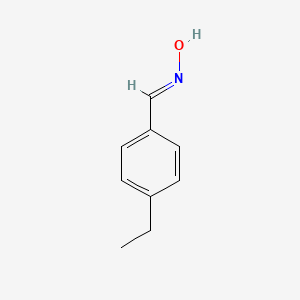
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)
![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)

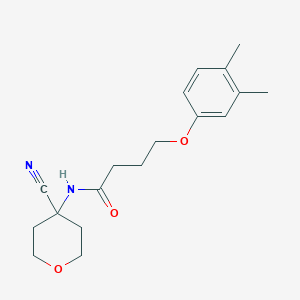
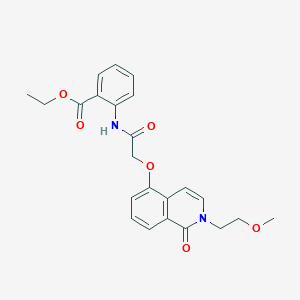
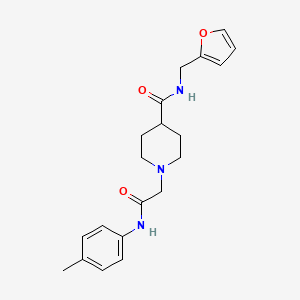
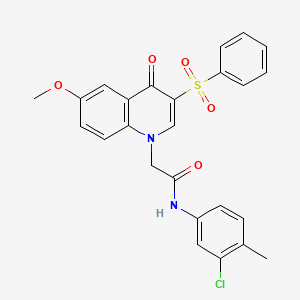
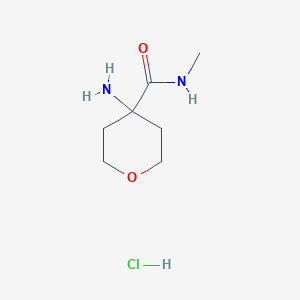
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2853303.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)